Bis(4-ethynylphenyl)methanone

Description

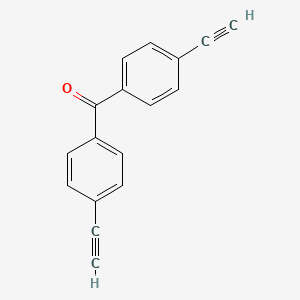

Bis(4-ethynylphenyl)methanone is a diarylketone derivative characterized by two ethynyl-substituted phenyl groups attached to a central carbonyl group. The ethynyl (-C≡CH) substituents confer unique electronic and steric properties, enabling applications in organic electronics, catalysis, and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in structurally similar compounds like (4-ethynylphenyl)(phenyl)methanone, which is synthesized via deprotection of trimethylsilyl-protected alkynes under basic conditions . The compound’s rigid, conjugated structure enhances thermal stability and optoelectronic performance, making it valuable in advanced material design.

Properties

Molecular Formula |

C17H10O |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

bis(4-ethynylphenyl)methanone |

InChI |

InChI=1S/C17H10O/c1-3-13-5-9-15(10-6-13)17(18)16-11-7-14(4-2)8-12-16/h1-2,5-12H |

InChI Key |

FGMXODQMIWSMQD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thermal Stability

Bis(4-ethynylphenyl)methanone exhibits superior thermal stability compared to compounds with bulkier or hydrogen-bonding substituents. For instance:

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive hydrogen-bonding networks that destabilize at lower temperatures .

- Carbazole-dendronized emitters (CDE1 and CDE2), which share a bis(phenylmethanone) core, show decomposition temperatures (Td) of 471°C and 507°C, attributed to their dendritic tert-butyl groups and rigid acridine units .

Table 1: Thermal Stability of Selected Diarylmethanones

| Compound | Decomposition Temperature (°C) | Key Structural Features |

|---|---|---|

| This compound | Not reported | Ethynyl groups, conjugated system |

| Di(1H-tetrazol-5-yl)methanone oxime | 288.7 | Hydrogen-bonded tetrazole units |

| CDE1 | 471 | Carbazole dendrons, tert-butyl |

Electronic and Steric Properties

- Fluorinated Derivatives: Bis(4-fluorophenyl)methanone’s fluorine substituents increase electronegativity, enhancing oxidative stability but reducing solubility in polar solvents .

- Thiophene-Linked Analogs: Compounds like 1,1'-(2,5-thiophenediyl)bis[1-(2-benzofuranyl)methanone] exhibit extended π-conjugation, improving charge transport in organic electronics .

- Steric Hindrance: Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone show reduced reactivity due to indole’s bulky 2- and 3-positions . In contrast, this compound’s linear ethynyl groups minimize steric hindrance, favoring planar molecular geometries.

Table 3: Substituent Effects on Key Properties

| Compound Type | Substituent | Electronic Effect | Solubility |

|---|---|---|---|

| This compound | Ethynyl (-C≡CH) | Electron-withdrawing | Moderate in THF, DCM |

| Bis(4-fluorophenyl)methanone | Fluorine (-F) | Strongly electron-withdrawing | Low in polar solvents |

| CDE1/CDE2 | Carbazole dendrons | Electron-rich | High in toluene, chlorobenzene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.